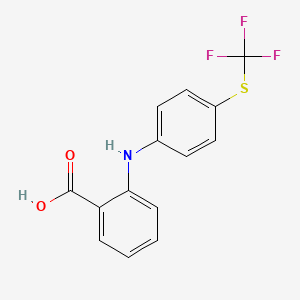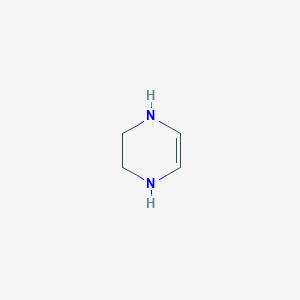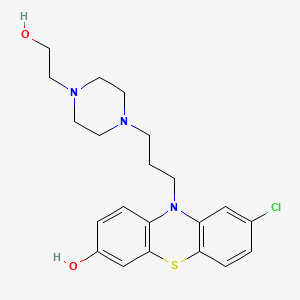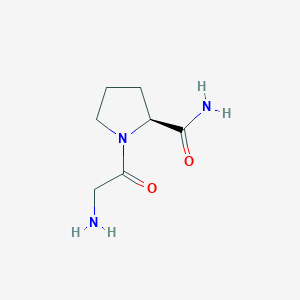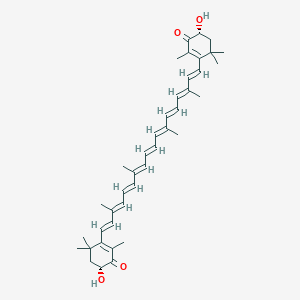
(R,R)-Astaxanthin
Overview
Description
(R,R)-Astaxanthin is a naturally occurring carotenoid pigment found in various marine organisms, including microalgae, yeast, salmon, trout, krill, shrimp, and crayfish. It is known for its potent antioxidant properties and is responsible for the reddish coloration in these organisms. Astaxanthin exists in several stereoisomeric forms, with this compound being one of the most biologically active and beneficial forms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Astaxanthin can be achieved through several methods, including chemical synthesis and biotechnological approaches. Chemical synthesis involves the use of starting materials such as β-ionone and C15-phosphonium salts, followed by Wittig reactions and subsequent oxidation steps. The reaction conditions typically involve the use of strong bases, solvents like tetrahydrofuran, and oxidizing agents such as potassium permanganate.
Industrial Production Methods: Industrial production of this compound is often carried out using microalgae, specifically Haematococcus pluvialis, which is known to produce high levels of astaxanthin under stress conditions. The cultivation of Haematococcus pluvialis involves growing the algae in large-scale photobioreactors, followed by induction of stress (e.g., high light intensity, nutrient deprivation) to enhance astaxanthin accumulation. The harvested algae are then subjected to extraction processes using solvents like ethanol or supercritical carbon dioxide to isolate astaxanthin.
Chemical Reactions Analysis
Types of Reactions: (R,R)-Astaxanthin undergoes various chemical reactions, including:
Oxidation: Astaxanthin can be oxidized to form astacene and other oxidized derivatives.
Reduction: Reduction of astaxanthin can yield dihydroastaxanthin.
Esterification: Astaxanthin can react with fatty acids to form astaxanthin esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Esterification: Fatty acids and catalysts like sulfuric acid are used under mild heating conditions.
Major Products:
Oxidation: Astacene and other oxidized derivatives.
Reduction: Dihydroastaxanthin.
Esterification: Astaxanthin esters.
Scientific Research Applications
(R,R)-Astaxanthin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying carotenoid chemistry and antioxidant mechanisms.
Biology: Investigated for its role in protecting cells from oxidative stress and its effects on gene expression.
Medicine: Explored for its potential therapeutic benefits in treating conditions such as cardiovascular diseases, neurodegenerative disorders, and skin aging.
Industry: Utilized as a natural colorant in food and cosmetics, as well as a dietary supplement for its health benefits.
Mechanism of Action
The mechanism of action of (R,R)-Astaxanthin involves its ability to scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It interacts with cell membranes, stabilizing them and preventing lipid peroxidation. Astaxanthin also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes.
Comparison with Similar Compounds
β-Carotene: Another carotenoid with antioxidant properties but less potent than astaxanthin.
Lutein: A carotenoid found in green leafy vegetables, known for its eye health benefits.
Zeaxanthin: Similar to lutein, it is important for eye health and found in high concentrations in the retina.
Uniqueness of (R,R)-Astaxanthin: this compound is unique due to its superior antioxidant activity compared to other carotenoids. Its ability to cross the blood-brain barrier and its high bioavailability make it particularly effective in protecting against oxidative stress in various tissues, including the brain and eyes.
Properties
IUPAC Name |
(6R)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZIGYBFDRPAKN-OXBRSLPGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@@H](CC2(C)C)O)C)\C)\C)/C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60760-95-4 | |
| Record name | Astaxanthin, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060760954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASTAXANTHIN, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L22ANN83S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


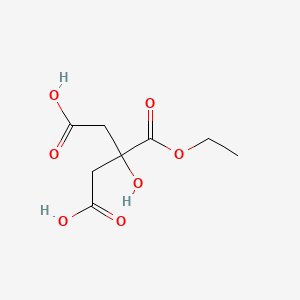
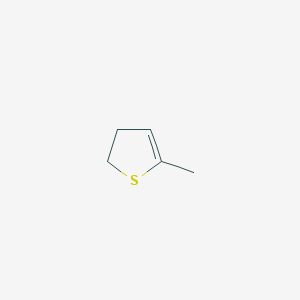
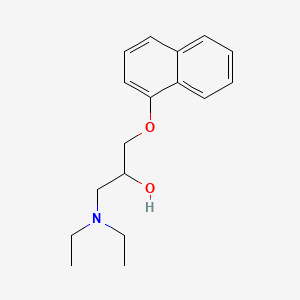
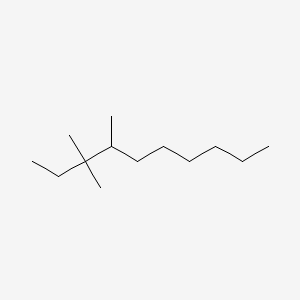
![Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3061097.png)
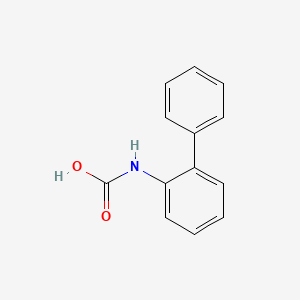
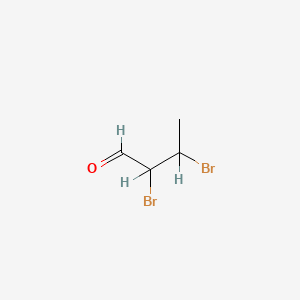
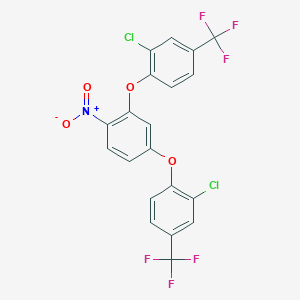
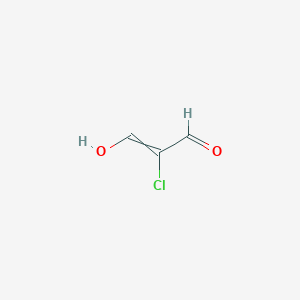
![N-benzyl-N-{4-[4-(benzylamino)benzyl]phenyl}amine](/img/structure/B3061106.png)
